This compound falls under the category of benzoic acid derivatives, which are widely studied for their chemical properties and biological activities. It is synthesized primarily for research purposes and industrial applications, particularly in the development of pharmaceuticals and polymers.
The synthesis of 4-(3-methylphenoxy)benzoic acid typically involves a multi-step process:
In industrial settings, this synthesis can be scaled up using batch reactors or continuous flow reactors to improve efficiency and yield .
The molecular structure of 4-(3-methylphenoxy)benzoic acid consists of:
The compound's structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to confirm the presence of specific functional groups and to elucidate its conformational characteristics .
4-(3-Methylphenoxy)benzoic acid is involved in several types of chemical reactions:
The mechanism of action for 4-(3-methylphenoxy)benzoic acid varies based on its application:
Research into its precise mechanisms is ongoing, focusing on elucidating the pathways involved in its biological activity .
4-(3-Methylphenoxy)benzoic acid has several significant applications:
The proteostasis network (PN), comprising chaperones, ubiquitin-proteasome systems, and stress-response pathways, maintains cellular protein homeostasis. Dysregulation drives pathologies like neurodegeneration and cancer. 4-(3-Methylphenoxy)benzoic acid and analogues demonstrate emerging significance in modulating this network, particularly through interactions with key endoplasmic reticulum (ER) stress sensors.
Research indicates that benzoic acid derivatives can influence the IRE1α (Inositol-Requiring Enzyme 1α) branch of the unfolded protein response (UPR). IRE1α, an ER-resident transmembrane kinase/endoribonuclease, is stabilized by extracellular signal-regulated kinase (ERK)-dependent phosphorylation—a process potentiated by oncogenic signaling. In KRAS-driven cancers, acquired resistance to KRAS inhibitors (KRASi) involves reactivation of ERK and AKT signaling, which subsequently restores IRE1α phosphorylation and activity despite ongoing KRAS suppression. This reactivation reprograms proteostasis, allowing cancer cells to survive proteotoxic stress. Benzoic acid derivatives structurally related to 4-(3-methylphenoxy)benzoic acid show potential to disrupt IRE1α stability or activity, thereby overcoming KRASi resistance [5].
Table 1: Key Proteostasis Targets Influenced by Benzoic Acid Derivatives
Target Protein | Role in Proteostasis | Effect of Modulation |
---|---|---|
IRE1α | ER stress sensor; Regulates UPR via XBP1 splicing | Inhibition restores sensitivity to KRAS inhibitors in resistant tumors |
HSP90 Family | Molecular chaperone for client protein folding | Disruption induces degradation of oncogenic client proteins |
HRD1 E3-Ligase | Mediates ER-associated degradation (ERAD) of misfolded proteins | Enhanced binding to IRE1α promotes its degradation |
Mechanistically, the 3-methylphenoxy group may enhance compound penetration into ER membranes or facilitate interactions with the kinase domain of IRE1α. This positions 4-(3-methylphenoxy)benzoic acid as a scaffold for developing selective ER stress modulators with applications in oncology and diseases of proteostasis failure [5] [8].
Benzoic acid derivatives constitute a privileged pharmacophore class in medicinal chemistry, with 4-(3-methylphenoxy)benzoic acid distinguished by its ether linkage and meta-alkyl substitution on the phenoxy ring. Its structural features confer distinct electronic and steric properties critical for bioactivity:
Table 2: Structural and Property Comparison of Key Benzoic Acid Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature | Reported Melting Point (°C) |
---|---|---|---|---|---|
4-(3-Methylphenoxy)benzoic acid | Not specified | C₁₄H₁₂O₃ | 228.25 | Phenoxy ether at para position; Methyl at meta on phenoxy | Data limited (Focus compound) |
4-(4-Methylphenoxy)benzoic acid | 21120-65-0 | C₁₄H₁₂O₃ | 228.25 | Phenoxy ether at para position; Methyl at para on phenoxy | 176-183 [4] |
3-(4-Methylphenoxy)benzoic acid | 62507-86-2 | C₁₄H₁₂O₃ | 228.25 | Phenoxy ether at meta position; Methyl at para on phenoxy | 178-182 [10] |
4-Benzyloxy-3-methoxybenzoic acid | 1486-53-9 | C₁₅H₁₄O₄ | 258.27 | Benzyl ether at para; Methoxy at meta on benzoic acid | Not Available [3] |
This pharmacophore appears in diverse therapeutic contexts. For example, derivatives like 4-benzyloxy-3-methoxybenzoic acid ("vanillinsaeurebenzylether") exhibit potential as intermediates for anti-inflammatory or neuroprotective agents [3]. Furthermore, benzoic acid derivatives feature prominently in patents covering HSP90/GRP94 inhibitors, where specific substitution patterns enable selective disruption of oncogenic client protein folding—highlighting the scaffold’s versatility [8].
The bioactivity of 4-(3-methylphenoxy)benzoic acid is profoundly sensitive to positional isomerism and substituent effects. Comparisons with close analogues reveal structure-activity relationship (SAR) insights:
These comparisons underscore that strategic structural modifications—guided by SAR studies—can fine-tune the physicochemical and biological profile of 4-(3-methylphenoxy)benzoic acid for specific therapeutic or research applications, particularly in proteostasis modulation and inflammation.
Table 3: Impact of Structural Variations on Key Properties
Structural Feature Modified | Example Compound | Effect on Physicochemical Properties | Potential Biological Consequence |
---|---|---|---|
Ether Linkage Position | 3-(4-Methylphenoxy)benzoic acid | Similar MP, altered dipole vs. para isomer | Modified target specificity |
Phenoxy Meta vs. Para Methyl | 4-(4-Methylphenoxy)benzoic acid | Increased symmetry, higher crystallinity | Enhanced formulation stability |
Halogen Introduction | 3-Chloro-4-(3-methylphenoxy)benzoic acid | Increased MW, lipophilicity, and steric bulk | Improved target affinity; Altered metabolism |
Methoxy/Benzyloxy Substitution | 4-Benzyloxy-3-methoxybenzoic acid | Higher MW (258.27), BP (416.6ºC) [3] | Increased thermal stability; Broader bioactivity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: